N-(4-Hydroxypentyl)phthalimide

Description

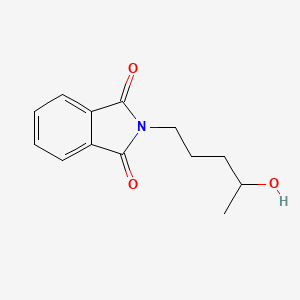

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxypentyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9(15)5-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7,9,15H,4-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQXSFUEPDPFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C(=O)C2=CC=CC=C2C1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Hydroxypentyl Phthalimide and Analogous N Alkyl Phthalimides

Classical and Modified Gabriel Synthesis Approaches to N-Alkyl Phthalimides

The Gabriel synthesis, a long-established and reliable method, traditionally involves the N-alkylation of phthalimide (B116566). organic-chemistry.orgmasterorganicchemistry.com This method and its variations remain a staple for preparing primary amines, for which N-alkyl phthalimides are key precursors. nih.gov

Condensation Reactions of Phthalic Anhydride (B1165640) with Hydroxylated Alkyl Amines

The direct condensation of phthalic anhydride with primary amines, including hydroxylated alkyl amines, represents the most straightforward route to N-substituted phthalimides. organic-chemistry.org This reaction typically requires high temperatures to drive the dehydration and subsequent cyclization to the imide. organic-chemistry.orgchemicalbook.com

For instance, the reaction of phthalic anhydride with various amino acids in refluxing glacial acetic acid for two hours has been shown to produce N-phthalimide amino acids in yields ranging from 66.8% to 95.8%. rsc.org Similarly, reacting phthalic anhydride with amino alcohols can lead to the formation of N-(hydroxyalkyl)phthalimides. However, the reaction conditions can influence the product distribution. For example, the reaction of phthalic anhydride with 2-amino-2-methyl-1-propanol (B13486) can yield the amide, imide, or ester, with the amide capable of rearranging to the ester. rsc.orgacs.org In contrast, the reaction with 2-aminoethanol primarily yields the amide or imide, without the observation of an acyl shift to the ester. rsc.orgacs.org

The table below summarizes the outcomes of condensation reactions between phthalic anhydride and various amino alcohols, highlighting the influence of the reactant structure on the product formed.

| Amino Alcohol | Reactant | Product(s) | Yield | Reference |

| 2-Amino-2-methyl-1-propanol | Phthalic Anhydride | Amide, Imide, Ester | Not specified | rsc.orgacs.org |

| 2-Aminoethanol | Phthalic Anhydride | Amide, Imide | Not specified | rsc.orgacs.org |

| Various Amino Acids | Phthalic Anhydride | N-Phthalimide amino acids | 66.8–95.8% | rsc.org |

N-Alkylation of Phthalimide with Halogenated Pentanol Precursors

The N-H bond of phthalimide is acidic (pKa ~8.3) and can be deprotonated by a base, such as potassium hydroxide (B78521), to form potassium phthalimide, a potent nucleophile. chemistrysteps.com This anion then undergoes an SN2 reaction with an unhindered primary or secondary alkyl halide to form the N-alkylated phthalimide. chemistrysteps.com The use of ionic liquids as solvents in the presence of potassium hydroxide has been shown to be an efficient and environmentally friendly approach for the N-alkylation of phthalimide with various alkyl halides, offering high yields and shorter reaction times under mild conditions. organic-chemistry.org

The following table provides examples of N-alkylation reactions of phthalimide, demonstrating the versatility of this method.

| Phthalimide Source | Alkylating Agent | Base | Solvent | Yield | Reference |

| Phthalimide | Alkyl Halides | Potassium Hydroxide | Ionic Liquids | High | organic-chemistry.org |

| Potassium Phthalimide | 1-Bromobutane | Not applicable | DMF or DMSO | Not specified | beyond-tutors.com |

Modern Catalytic Strategies for N-Alkyl Phthalimide Formation

In recent decades, significant advancements have been made in developing catalytic methods for N-alkyl phthalimide synthesis, aiming for higher efficiency, broader substrate scope, and milder reaction conditions. acs.org

Metal-Catalyzed Coupling Reactions for N-Alkylation

Transition metal-catalyzed reactions have emerged as powerful tools for forming carbon-nitrogen bonds.

The Mitsunobu reaction provides a mild method for the N-alkylation of phthalimide with primary and secondary alcohols. missouri.eduorganic-chemistry.org This reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by phthalimide. missouri.eduorganic-chemistry.org A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's stereocenter. missouri.eduorganic-chemistry.org This method is suitable for synthesizing N-(4-hydroxypentyl)phthalimide from 1,4-pentanediol, where one of the hydroxyl groups would be selectively protected. A solid-phase approach using a supported N-hydroxyphthalimide reagent has also been developed for the parallel synthesis of O-alkyl hydroxylamines, which involves a Mitsunobu alkylation step. acs.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines and can be adapted for the formation of N-alkyl phthalimides. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com While primarily used for C-N bond formation with aryl halides, variations of this methodology can be applied to alkyl substrates. The development of sterically hindered and electron-rich phosphine ligands has been crucial to the broad applicability and high efficiency of this reaction. youtube.comrug.nl

The table below presents a comparison of these two prominent metal-catalyzed reactions for N-alkylation.

| Reaction | Key Reagents | Substrates | Key Features |

| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD | Alcohols, Phthalimide | Mild conditions, Inversion of stereochemistry |

| Buchwald-Hartwig Amination | Palladium catalyst, Phosphine ligand, Base | Aryl/Alkyl Halides, Amines | High efficiency, Broad substrate scope |

Organocatalytic and Metal-Free Synthetic Routes

Growing interest in sustainable chemistry has spurred the development of organocatalytic and metal-free approaches to N-alkyl phthalimide synthesis. rsc.org These methods avoid the use of potentially toxic and expensive transition metals. acs.org

One notable metal-free approach involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones using trimethylsilyl (B98337) cyanide (TMSCN) as a cyanide source. acs.orgacs.org This method is operationally simple, scalable, and tolerates a wide range of functional groups, affording diverse N-aryl and N-alkyl phthalimide derivatives in good to excellent yields. acs.orgacs.org

Another strategy employs N-heterocyclic carbenes (NHCs) as organocatalysts. nih.gov For example, the atroposelective synthesis of N-aryl phthalimides has been achieved through the NHC-catalyzed activation of phthalamic acids. nih.govchemrxiv.org L-proline has also been used to catalyze the reaction between α,β-unsaturated aldehydes and maleimides to produce functionalized phthalimides. organic-chemistry.org Furthermore, a simple and practical benzannulation of maleimides with triethylamine (B128534) as a 1,3-diene synthon provides phthalimides in good yields under mild, metal-free conditions. organic-chemistry.org

The following table highlights some of the developed organocatalytic and metal-free synthetic routes.

| Catalyst/Reagent | Substrates | Product | Yield | Reference |

| TMSCN | 1,2,3-Benzotriazin-4(3H)-ones | N-Aryl/Alkyl Phthalimides | Good to Excellent | acs.orgacs.org |

| N-Heterocyclic Carbene | Phthalamic Acids | N-Aryl Phthalimides | Excellent | nih.govchemrxiv.org |

| L-Proline | α,β-Unsaturated Aldehydes, Maleimides | Phthalimides | Not specified | organic-chemistry.org |

| Triethylamine | Maleimides | Phthalimides | Good | organic-chemistry.org |

Green Chemistry Approaches in Phthalimide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phthalimides to develop more environmentally friendly processes.

A significant green approach is the use of microwave irradiation, often under solvent-free conditions. epa.govipindexing.comtsijournals.com The reaction of phthalic anhydride with amino acids under solventless 'dry' conditions using microwave irradiation has been shown to be extremely fast and high-yielding, producing phthalimide derivatives without racemization. rsc.orgepa.gov For example, microwave-assisted synthesis of various phthalimide derivatives from phthalic anhydride and urea, glycine, aniline, and sulphanilic acid resulted in yields of 70.7%, 76.65%, 80.21%, and 73.78%, respectively. ipindexing.comresearchgate.net

Another green strategy involves using high-temperature, high-pressure water/ethanol mixtures as the reaction solvent. rsc.org This method, based on the condensation of o-phthalic acid and amines, often yields pure crystalline phthalimide compounds directly from the reaction mixture due to the dehydrating effect and altered solvation properties of the solvent at elevated temperatures and pressures. rsc.org Yields are generally moderate to excellent, with aromatic amines often giving higher yields than aliphatic ones, a notable exception being 3-hydroxypropylamine which afforded a yield of up to 95%. rsc.org

The use of ionic liquids as recyclable reaction media also represents a green alternative to traditional volatile organic solvents. organic-chemistry.org

The table below summarizes key green chemistry approaches in phthalimide synthesis.

| Green Approach | Key Features | Example Reaction | Yield | Reference |

| Microwave Irradiation | Solvent-free, Rapid, High yield | Phthalic anhydride + Amino acids | Excellent | rsc.orgepa.gov |

| High-Temperature/Pressure H₂O/EtOH | Clean, Crystalline product | o-Phthalic acid + 3-Hydroxypropylamine | Up to 95% | rsc.org |

| Ionic Liquids | Recyclable solvent, Mild conditions | N-Alkylation of phthalimide | High | organic-chemistry.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. numberanalytics.com The synthesis of N-alkyl phthalimides is particularly amenable to this technology.

The general approach involves the reaction of phthalimide or its potassium salt with a suitable alkyl halide. For this compound, this would typically involve a 5-halopentan-2-ol precursor. Research has shown that microwave irradiation dramatically reduces reaction times from hours to mere minutes. nih.gov

Several protocols have been developed for analogous N-alkyl phthalimides:

Solvent-Free Conditions: A simple, efficient, and environmentally benign method involves irradiating a neat mixture of a phthalic anhydride and an amine with a few drops of a high-dielectric solvent like dimethylformamide (DMF). researchgate.netresearchgate.net This approach often yields pure products in seconds with quantitative yields. researchgate.net

Catalytic Methods: The use of catalysts such as montmorillonite-KSF clay under microwave irradiation provides an eco-friendly route to phthalimide derivatives. nih.gov This method also demonstrates significant rate enhancement and improved yields (5-12% increase) compared to traditional heating. nih.gov

Ionic Liquids: N-alkylation of phthalimide can be successfully carried out in ionic liquids with potassium hydroxide as the base, offering an alternative reaction medium that can lead to high yields and selectivity. organic-chemistry.org

The table below summarizes findings from various studies on the microwave-assisted synthesis of N-substituted phthalimides, which serve as a model for the synthesis of this compound.

| Reactants | Catalyst/Solvent | Microwave Conditions | Reaction Time | Yield | Reference |

| Phthalic Anhydride, Urea | DMF (catalytic) | 700 W | 15 sec | 100% | researchgate.net |

| Phthalic Anhydride, Aromatic Amine | DMF (catalytic) | 700 W | 1-2 min | 92-98% | researchgate.net |

| Phthalimide, N-chloro acetyl aryl amines | DMF | 800 W (intermittent) | 30 sec | Good | numberanalytics.com |

| Phthalic Anhydride, Amino Acids | Solvent-free | - | - | Excellent | researchgate.net |

| Phthalic Anhydride, Alkyl/Aryl Amine | Montmorillonite-KSF / Acetic Acid | 700 W | Minutes | High | nih.gov |

| Phthalic Anhydride, 4-Aminoquinoline-diamines | DMSO | 160 °C | 2 min | 81-92% | wikipedia.org |

Enzymatic and Photochemical Methods for N-Hydroxypentylphthalimide Linkage

Alternative energy sources, such as enzymes and light, offer pathways to novel chemical transformations under mild conditions.

Enzymatic Methods

The application of enzymes to directly forge the N-C bond in N-alkyl phthalimides is not a well-established field. However, research demonstrates that enzymes can be used to modify molecules containing the phthalimide scaffold. A study on potential anti-asthma drugs showed that immobilized lipase (B570770) (Lipozyme RM IM) could effectively catalyze the hydrolysis of ester groups in complex phthalimide derivatives. nih.gov This indicates that the phthalimide structure is compatible with certain enzymatic processes.

Conversely, attempts at the enzymatic synthesis of related compounds, such as phthalic acid esters (phthalates), have met with challenges. Lipase-catalyzed reactions in this area have shown that some enzymes exhibit no activity towards o-phthalate substrates, suggesting the phthalic ring system can be sterically demanding for an enzyme's active site. researchgate.net While the traditional synthesis of N-alkoxyphthalimides involves a modified Gabriel reaction between N-hydroxyphthalimide and an alcohol, direct enzymatic catalysis for this specific transformation remains an area for future exploration. nih.gov

Photochemical Methods

The photochemistry of N-alkyl phthalimides is a rich and well-studied area, though its synthetic applications are typically geared towards the construction of complex nitrogen-containing heterocycles rather than simple N-alkylation. researchgate.netcapes.gov.br The primary photochemical pathways include:

Photoinduced Electron Transfer (PET): N-alkylphthalimides can be excited to a triplet state, after which they can engage in electron transfer with suitable donors. This process can initiate cyclization reactions, particularly when the alkyl chain contains a group like a silyl (B83357) ether or thioether. researchgate.netcapes.gov.br

Hydrogen Abstraction: The excited phthalimide can abstract a hydrogen atom from its own alkyl chain, leading to the formation of a biradical that subsequently collapses into a cyclized product. researchgate.net

Photocycloaddition: Phthalimides can react with alkenes under photochemical conditions to yield complex cycloadducts like benzoazepinediones. These products can be subsequently reduced to generate alcohol functionalities. researchgate.net

These methods, while powerful for creating intricate molecular architectures, are generally not employed for the direct synthesis of a linear, acyclic structure like this compound.

Stereoselective Synthesis of Chiral this compound Isomers

This compound possesses a chiral center at the fourth carbon of the pentyl chain, meaning it can exist as two distinct enantiomers, (R) and (S). The stereoselective synthesis of one of these isomers is crucial for applications where specific stereochemistry is required.

The most direct route to a specific enantiomer of this compound is to begin with a chiral starting material, a strategy known as the "chiral pool" approach. The Gabriel synthesis is the benchmark method for this transformation. wikipedia.orgmasterorganicchemistry.com The key alkylation step proceeds via an SN2 mechanism, which is inherently stereospecific. vedantu.com

The process would unfold as follows:

Precursor Selection: A chiral precursor, such as (R)-5-bromo-2-pentanol or (S)-5-bromo-2-pentanol (with the hydroxyl group potentially protected), is chosen.

SN2 Reaction: The nucleophilic potassium phthalimide attacks the chiral alkyl halide.

Inversion of Stereochemistry: As is characteristic of the SN2 mechanism, the attack occurs from the side opposite the leaving group, resulting in a complete inversion of the stereochemical configuration at the carbon atom. vedantu.com

An alternative to the Gabriel synthesis is the Mitsunobu reaction, which allows for the direct conversion of a chiral alcohol to the corresponding phthalimide. organic-chemistry.orgnrochemistry.com This reaction also proceeds with a clean inversion of stereochemistry at the reacting center.

| Starting Material Stereocenter | Reaction Type | Key Reagents | Product Stereocenter |

| (R)-5-Halopentan-2-ol | Gabriel Synthesis | Potassium Phthalimide | (S)-Phthalimide |

| (S)-5-Halopentan-2-ol | Gabriel Synthesis | Potassium Phthalimide | (R)-Phthalimide |

| (R)-Pentan-1,4-diol | Mitsunobu Reaction | Phthalimide, DEAD/DIAD, PPh₃/PBu₃ | (S)-Phthalimide |

| (S)-Pentan-1,4-diol | Mitsunobu Reaction | Phthalimide, DEAD/DIAD, PPh₃/PBu₃ | (R)-Phthalimide |

Advanced Spectroscopic and Analytical Characterization for Structural and Conformational Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the connectivity and chemical environment of individual atoms. For N-(4-Hydroxypentyl)phthalimide, a combination of one-dimensional and two-dimensional NMR techniques facilitates a complete assignment of its proton and carbon skeletons.

Proton NMR (¹H NMR) Analysis of this compound

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aromatic protons of the phthalimide (B116566) group typically appear as a complex multiplet in the downfield region, generally between δ 7.7 and 7.9 ppm. This pattern arises from the coupling between the ortho and meta protons on the benzene (B151609) ring.

The protons of the pentyl chain exhibit distinct signals based on their proximity to the electronegative phthalimide nitrogen and the hydroxyl group. The methylene (B1212753) protons directly attached to the nitrogen atom (N-CH₂) are expected to resonate at approximately δ 3.7 ppm as a triplet, deshielded by the adjacent imide functionality. The protons on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around δ 3.8 ppm. The remaining methylene protons of the pentyl chain would be found in the more shielded region of the spectrum, typically between δ 1.2 and 1.8 ppm. The methyl protons (CH₃) adjacent to the hydroxyl-bearing carbon would present as a doublet around δ 1.2 ppm. The hydroxyl proton itself would give rise to a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (phthalimide) | 7.7 - 7.9 | Multiplet |

| N-CH ₂ | ~3.7 | Triplet |

| CH -OH | ~3.8 | Multiplet |

| -CH ₂- (internal) | 1.2 - 1.8 | Multiplet |

| -CH ₃ | ~1.2 | Doublet |

| -OH | Variable | Broad Singlet |

Carbon-13 NMR (¹³C NMR) Analysis for Backbone Confirmation

Complementing the proton data, the ¹³C NMR spectrum confirms the carbon framework of this compound. The carbonyl carbons of the phthalimide group are the most deshielded, appearing at approximately δ 168 ppm. The aromatic carbons of the phthalimide ring resonate in the region of δ 123-134 ppm, with the quaternary carbons appearing around δ 132 ppm and the protonated carbons around δ 123 and 134 ppm.

The carbons of the pentyl chain are observed in the aliphatic region of the spectrum. The carbon attached to the nitrogen (N-C H₂) would be found around δ 38 ppm. The carbon bearing the hydroxyl group ( C H-OH) is expected at approximately δ 67 ppm. The remaining methylene and methyl carbons of the pentyl chain would resonate at lower chemical shifts, typically in the range of δ 20-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~168 |

| Aromatic (quaternary) | ~132 |

| Aromatic (CH) | 123 - 134 |

| N-C H₂ | ~38 |

| C H-OH | ~67 |

| -C H₂- (internal) | 20 - 40 |

| -C H₃ | ~23 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional NMR provides information on the chemical environments, two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously establishing the connectivity of the molecule.

COSY spectra reveal proton-proton couplings, allowing for the tracing of the pentyl chain's spin system from the N-CH₂ protons through to the terminal methyl group.

HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of each carbon to its attached proton(s).

HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for confirming the connection of the pentyl chain to the phthalimide nitrogen and for assigning the quaternary carbons of the phthalimide ring by observing their correlations with nearby protons.

These 2D NMR experiments, used in concert, provide a robust and detailed structural elucidation of this compound, leaving no ambiguity in the assignment of its atoms and their connectivity.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers valuable information about the functional groups present in a molecule and can provide insights into bonding and molecular symmetry.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indicator of the O-H stretching vibration of the hydroxyl group. The presence of the phthalimide moiety is confirmed by two strong carbonyl (C=O) stretching bands, typically observed around 1770 cm⁻¹ (asymmetric stretch) and 1710 cm⁻¹ (symmetric stretch).

The C-N stretching vibration of the imide is expected to appear in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentyl chain appear just below 3000 cm⁻¹. The C-O stretching of the secondary alcohol would be visible in the 1150-1050 cm⁻¹ range.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) |

| Phthalimide (C=O) | Asymmetric C=O Stretch | ~1770 |

| Phthalimide (C=O) | Symmetric C=O Stretch | ~1710 |

| Imide (C-N) | C-N Stretch | 1300 - 1100 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

| Secondary Alcohol (C-O) | C-O Stretch | 1150 - 1050 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₃H₁₅NO₃, Molecular Weight: 233.26 g/mol ), electron ionization (EI) or electrospray ionization (ESI) would be common methods.

Upon ionization, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed at m/z 233 or 234, respectively, confirming the molecular weight. The subsequent fragmentation is predictable based on the structure, which combines a stable phthalimide group with a flexible hydroxypentyl chain.

The fragmentation of this compound is expected to follow pathways characteristic of both the phthalimide core and the alkyl alcohol side chain. The phthalimide moiety itself is very stable, and its characteristic ions are often observed in the mass spectra of its derivatives. The NIST WebBook of Chemistry data for phthalimide shows major peaks corresponding to the molecular ion (m/z 147) and fragments at m/z 104, 76, and 50, which arise from the breakdown of the aromatic ring system. nist.govnist.gov

Key fragmentation pathways for the entire molecule would likely include:

Alpha-cleavage at the C-C bond adjacent to the hydroxyl group on the pentyl chain, leading to the loss of a methyl radical (•CH₃) or a propyl radical (•C₃H₇).

Cleavage of the N-C bond connecting the pentyl chain to the phthalimide nitrogen, generating a stable phthalimide radical cation or related fragments.

McLafferty rearrangement , if applicable, involving the transfer of a hydrogen atom from the alkyl chain to one of the carbonyl oxygens of the phthalimide group, followed by cleavage.

Dehydration , with the loss of a water molecule (H₂O) from the hydroxyl group, leading to a fragment ion at m/z 215.

Based on the analysis of similar compounds, the following table summarizes the predicted principal fragments for this compound.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Likely Origin |

| [C₁₃H₁₅NO₃]⁺ | 233 | Molecular Ion (M⁺) |

| [C₁₃H₁₃NO₂]⁺ | 215 | Loss of H₂O (Dehydration) |

| [C₈H₄NO₂]⁺ | 148 | Cleavage of the N-alkyl bond, phthalimide cation |

| [C₈H₄O₂]⁺ | 132 | Fragment from the phthalimide core |

| [C₆H₄CO]⁺ | 104 | Loss of CO from phthalimide fragment |

| [C₆H₄]⁺ | 76 | Benzene ring fragment |

| [C₅H₁₀OH]⁺ | 87 | Hydroxypentyl cation |

| [CH₃CHOH]⁺ | 45 | Alpha-cleavage at the hydroxyl group |

This table is predictive and based on general fragmentation principles and data from analogous structures.

Advanced Chromatographic Purity and Separation Methodologies

Chromatographic techniques are indispensable for verifying the purity of this compound and for its separation from reactants, byproducts, or impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

HPLC is a powerful technique for the quantitative analysis and purification of chemical compounds. For a molecule like this compound, which possesses moderate polarity due to the hydroxyl group and the imide function, a reversed-phase HPLC method is typically most effective.

A standard HPLC setup would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities. For instance, starting with a higher polarity mobile phase (e.g., a high percentage of water) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol) allows for the elution of more polar compounds first, followed by less polar ones.

The detection of this compound is readily achieved using a UV-Vis detector. The phthalimide group contains a chromophore that absorbs strongly in the UV region, typically with absorption maxima around 220 nm and 240 nm. caymanchem.com

A typical set of HPLC conditions for the analysis of N-substituted phthalimides is presented in the table below.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm nih.gov |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

These conditions are illustrative and would require optimization for the specific analysis of this compound.

TLC is a rapid, simple, and inexpensive method used for monitoring reaction progress, identifying compounds, and determining purity. For this compound, standard silica (B1680970) gel plates (silica gel 60 F₂₅₄) are used as the stationary phase.

The choice of mobile phase (eluent) is critical and depends on the polarity of the compound. A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. The ratio of these solvents is adjusted to achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for the compound of interest. The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), where the phthalimide ring will quench the fluorescence of the indicator on the plate, appearing as a dark spot. eijppr.com Alternatively, chemical staining agents like potassium permanganate (B83412) or iodine vapor can be used, which react with the hydroxyl group or the aromatic system.

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) |

| Visualization | UV light (254 nm) or Potassium Permanganate stain |

| Expected Rf | ~0.4 - 0.6 (highly dependent on exact mobile phase composition) |

The presented Rf value is an estimation; actual values must be determined experimentally. eijppr.comresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While the specific crystal structure of this compound is not publicly available in crystallographic databases as of the latest review, analysis of closely related N-substituted phthalimides allows for a well-founded prediction of its structural features. researchgate.net For example, the crystal structure of N-(4-Methoxyphenyl)phthalimide reveals that the phthalimide fused-ring system is nearly planar. researchgate.net The dihedral angle between the phthalimide ring and the N-substituted aryl ring is a key conformational parameter.

In the case of this compound, the molecule would consist of the rigid, planar phthalimide group and a flexible hydroxypentyl chain. In the solid state, it is expected that intermolecular hydrogen bonds would be a dominant feature of the crystal packing. The hydroxyl group (–OH) on the pentyl chain can act as both a hydrogen bond donor and acceptor, while the two carbonyl oxygens (C=O) of the phthalimide group are strong hydrogen bond acceptors. This would likely lead to the formation of extended networks or chains of molecules in the crystal lattice.

The table below summarizes the expected crystallographic parameters for this compound, extrapolated from data on similar phthalimide derivatives. researchgate.net

| Parameter | Predicted Value / Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Common for phthalimides) |

| Key Intermolecular Interactions | O-H···O=C Hydrogen bonding; C-H···O interactions; Possible π-π stacking of phthalimide rings |

| Conformational Feature | Planar phthalimide group; Flexible hydroxypentyl chain |

This table presents predicted features based on known crystal structures of analogous compounds. Experimental determination is required for confirmation.

Theoretical and Computational Investigations of N 4 Hydroxypentyl Phthalimide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of N-(4-Hydroxypentyl)phthalimide. These methods, grounded in the principles of quantum mechanics, allow for the detailed analysis of electron distribution, orbital energies, and the nature of chemical bonds, which collectively govern the molecule's behavior.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure and reactivity of molecular systems, including phthalimide (B116566) derivatives. By calculating the electron density, DFT methods can accurately predict a range of molecular properties. For a molecule like this compound, DFT calculations can determine its optimized geometry, vibrational frequencies, and the energies of its molecular orbitals.

The reactivity of the molecule can be understood by analyzing various electronic parameters derived from DFT. For instance, the distribution of electrostatic potential can indicate the regions of the molecule that are susceptible to electrophilic or nucleophilic attack. The phthalimide group, with its electron-withdrawing carbonyl groups, is expected to have a significant influence on the electron density distribution across the entire molecule. The hydroxyl group on the pentyl chain, on the other hand, introduces a site for potential hydrogen bonding and other specific interactions. DFT studies can quantify these effects and provide a detailed picture of the molecule's reactivity landscape. nih.gov

A typical DFT study on this compound would involve the selection of an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The results would provide insights into the bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule. Furthermore, the calculation of vibrational spectra can aid in the interpretation of experimental infrared and Raman data.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It partitions the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals, which are more aligned with the intuitive Lewis structure concept. For this compound, NBO analysis is particularly useful for understanding the delocalization of electron density, which is crucial for its stability and reactivity.

The analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is expressed as the second-order perturbation energy, E(2). Significant E(2) values indicate substantial charge transfer from a donor orbital to an acceptor orbital, leading to the delocalization of electron density. In the case of this compound, key interactions would involve the lone pairs of the oxygen and nitrogen atoms as donors and the antibonding orbitals of the carbonyl groups and the aromatic ring as acceptors. materialsciencejournal.org

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C=O) | High | Lone pair donation to carbonyl antibonding orbital |

| n(O) (hydroxyl) | σ(C-H) | Moderate | Hyperconjugation from hydroxyl oxygen to adjacent C-H antibonding orbital |

| π(C=C) (ring) | π(C=O) | High | Pi-electron delocalization within the phthalimide system |

| n(O) (carbonyl) | π(C-N) | Moderate | Lone pair donation from carbonyl oxygen to C-N antibonding orbital |

Note: The E(2) values in this table are illustrative and represent the expected relative strengths of interactions based on the principles of NBO analysis for similar phthalimide structures.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are critical in predicting the feasibility and stereochemistry of chemical reactions. For this compound, FMO analysis can provide valuable predictions about its behavior in various chemical transformations.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. In this compound, the HOMO is likely to be localized on the phthalimide ring and the nitrogen atom, while the LUMO is expected to be distributed over the carbonyl groups and the aromatic system.

FMO analysis can be used to predict the outcome of pericyclic reactions, cycloadditions, and electrophilic/nucleophilic substitutions. For instance, in a reaction with an electrophile, the attack would be predicted to occur at the atom or region of the molecule where the HOMO has the largest coefficient. Conversely, in a reaction with a nucleophile, the attack would be directed towards the region where the LUMO is most prominent. The analysis of the frontier orbitals thus provides a powerful predictive tool for understanding the chemical behavior of this compound.

| Molecular Orbital | Description | Predicted Localization |

| HOMO | Highest Occupied Molecular Orbital | Phthalimide ring, nitrogen atom |

| LUMO | Lowest Unoccupied Molecular Orbital | Carbonyl groups, aromatic system |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of kinetic stability and reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule behaves over time. nih.gov MD simulations are particularly valuable for studying the conformational analysis and flexibility of this compound, which possesses a flexible hydroxypentyl chain. researchgate.net

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion iteratively, the simulation generates a trajectory that describes the positions and velocities of the atoms over a specific period. This trajectory provides a wealth of information about the molecule's conformational landscape. biorxiv.orgnih.gov

For this compound, MD simulations can explore the various conformations that the flexible pentyl chain can adopt. This includes the rotation around single bonds, which can lead to a wide range of spatial arrangements of the hydroxyl group relative to the phthalimide moiety. The simulations can identify the most stable conformations and the energy barriers between them, providing insights into the molecule's flexibility and the likelihood of adopting specific shapes. researchgate.net This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, where the three-dimensional shape is a key determinant of binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phthalimide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phthalimide derivatives, QSAR models can be developed to predict their activity based on various molecular descriptors.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By analyzing a set of molecules with known activities, a QSAR model can be built that can then be used to predict the activity of new, untested compounds.

These descriptors can be broadly categorized as follows:

Steric Descriptors: These describe the size and shape of the hydroxypentyl chain. Examples include molecular weight, volume, surface area, and specific steric parameters like Taft's steric parameter (Es). These descriptors would capture the bulkiness of the chain and its potential to sterically hinder or facilitate interactions with a biological target.

Electronic Descriptors: These quantify the electronic effects of the chain. While the pentyl chain itself is largely non-polar, the terminal hydroxyl group introduces a significant electronic feature. Descriptors such as the partial charge on the hydroxyl oxygen and hydrogen atoms, dipole moment, and polarizability would be important. The hydroxyl group's ability to act as a hydrogen bond donor and acceptor can be described by specific hydrogen bonding descriptors.

By incorporating these descriptors into a QSAR model, it becomes possible to systematically investigate how variations in the length and substitution of the alkyl chain in phthalimide derivatives affect their biological activity.

| Descriptor Category | Example Descriptors for Hydroxypentyl Chain |

| Steric | Molecular Volume, Surface Area, Taft's Steric Parameter (Es) |

| Electronic | Partial Charges on OH group, Dipole Moment, Hydrogen Bond Donor/Acceptor Counts |

| Hydrophobic | Contribution to logP, Molar Refractivity |

Predictive Models for Biological Interactions

There is currently no publicly available research or data on predictive models for the biological interactions of this compound. Computational models that predict the biological activity and potential targets of a compound are typically developed through the analysis of its structural features and comparison with databases of known bioactive molecules. The absence of such studies for this compound means that its potential biological effects remain uncharacterized through these in silico methods.

Molecular Docking and Protein-Ligand Interaction Studies (In Silico)

No molecular docking or protein-ligand interaction studies have been published specifically for this compound. This type of computational research is crucial for understanding how a molecule might bind to a protein target and exert a biological effect.

There are no available studies that predict the binding modes of this compound with any academic or characterized protein targets. Such studies would typically involve the use of computational docking programs to simulate the interaction between the ligand (this compound) and a protein's binding site, providing insights into the potential orientation and conformation of the ligand when bound.

In the absence of molecular docking studies, there is no data on the binding affinities or molecular recognition patterns of this compound. Analysis of binding affinity, often expressed as binding energy or inhibition constants (Ki), quantifies the strength of the interaction between a ligand and its target. Molecular recognition analysis details the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Biological Interactions and Mechanistic Insights of N 4 Hydroxypentyl Phthalimide in Vitro and in Silico Research

Investigations of Enzyme Modulation by N-(4-Hydroxypentyl)phthalimide Derivatives

Phthalimide (B116566) derivatives have been the subject of numerous studies to determine their effects on various enzymes. This research is crucial in the early stages of drug discovery. nih.gov

Inhibition/Activation of Specific Enzymes (e.g., Cholinesterases, BACE-1, DNA Methyltransferase 1, VEGFR-2) in Cell-Free or Cellular Assays

Cholinesterases: Some phthalimide derivatives have shown inhibitory activity against cholinesterases, enzymes that are significant in the context of Alzheimer's disease. sci-hub.seepa.gov For instance, certain aryl-phthalimide derivatives have demonstrated greater inhibition of butyrylcholinesterase (BuChE) compared to acetylcholinesterase (AChE), suggesting they could be promising lead compounds for developing new inhibitors for both enzymes. sci-hub.seepa.govresearchgate.net The inhibitory activity of these derivatives is influenced by the two phthalimide carbonyl groups, which can form hydrogen bonds with the enzyme's active sites. sci-hub.se

BACE-1: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target in Alzheimer's disease research due to its role in the production of amyloid-β peptide. nih.gov While specific studies on this compound are not detailed, research on related structures, such as N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides, has shown BACE1 inhibitory activity in the low micromolar range. researchgate.net Kinetic and computational studies have also identified other compounds, like sulforaphane, as potent and selective BACE1 inhibitors. nih.gov The exploration of various chemical scaffolds, including those related to phthalimides, is a continuing effort in the search for effective BACE1 inhibitors. nih.gov

DNA Methyltransferase 1 (DNMT1): Phthalimide derivatives have been investigated as potential inhibitors of DNA methyltransferase 1 (DNMT1), an enzyme involved in the regulation of gene expression. redalyc.orgmedigraphic.com Molecular docking analyses have suggested that some phthalimide derivatives may have a greater affinity for DNMT1 than known inhibitors. medigraphic.com However, the in vitro antiproliferative effects of these compounds did not always correlate with the docking results, indicating that other mechanisms of action might be involved. medigraphic.com Other research has focused on designing novel maleimide (B117702) derivatives, structurally related to phthalimides, which have shown more potent DNMT1 inhibition than the reference compound RG108. researchgate.net

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels. redalyc.orgmedigraphic.com Phthalazine (B143731) derivatives, which share structural similarities with phthalimides, have been synthesized and evaluated for their VEGFR-2 inhibitory activity. Some of these compounds displayed potent inhibition with IC50 values in the sub-micromolar range. nih.govresearchgate.net Molecular docking studies are often employed to understand the binding of these derivatives to the VEGFR-2 active site. redalyc.orgmedigraphic.comnih.govresearchgate.net

Elucidation of Enzyme-Ligand Binding Mechanisms (In Vitro/In Silico)

Computational methods, such as molecular docking, are instrumental in understanding how phthalimide derivatives interact with their target enzymes. These in silico studies help to predict the binding affinity and orientation of the ligand within the enzyme's active site. redalyc.orgmedigraphic.comsci-hub.seepa.govnih.govresearchgate.net For cholinesterases, molecular docking has revealed the importance of the carbonyl carbons and aromatic rings of the dioxoisoindole structure in achieving high affinity. sci-hub.seepa.gov

In the case of VEGFR-2, docking studies have helped to identify key interactions between phthalazine derivatives and the enzyme's active site, guiding the design of more potent inhibitors. nih.govresearchgate.net Similarly, for DNMT1, molecular docking has been used to predict the binding modes of phthalimide derivatives, although experimental results suggest that other factors may also play a role in their biological activity. medigraphic.com For BACE1, computational studies have complemented kinetic analyses to understand the binding of inhibitors to allosteric sites, which are locations on the enzyme other than the active site. nih.govmdpi.com

Cellular Pathway Interrogation (In Vitro Studies)

The effects of phthalimide derivatives on cellular processes are a significant area of research, providing insights into their potential as therapeutic agents.

Modulation of Cellular Proliferation and Apoptosis in Model Cell Lines

Numerous studies have demonstrated the ability of phthalimide derivatives to inhibit the proliferation of various cancer cell lines, including cervical (HeLa), liver (HepG2), and breast (4T1) cancer cells. redalyc.orgmedigraphic.com The antiproliferative activity is often evaluated using the MTT assay, which measures cell viability. redalyc.org For example, specific phthalimide derivatives have shown selective effects, reducing the proliferation of cancer cells without significantly affecting normal cell lines. redalyc.org

Furthermore, some phthalimide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The induction of apoptosis is a desirable characteristic for anticancer agents. Studies have shown that these compounds can trigger the intrinsic pathway of apoptosis, which involves the mitochondria. nih.gov This is often confirmed by observing DNA fragmentation and the activation of caspases, which are key enzymes in the apoptotic process. nih.gov

Studies on Angiogenesis Modulation in Endothelial Cell Models

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in diseases like cancer. nih.govnih.govresearchgate.net The modulation of angiogenesis by phthalimide-related compounds is an active area of investigation. For example, the suppression of angiopoietin-like 4 (ANGPTL4) in endothelial cells has been shown to inhibit angiogenesis. nih.govresearchgate.net While not directly involving this compound, this research highlights the complex regulation of angiogenesis and points to potential targets for therapeutic intervention. Studies on endothelial cell models are crucial for understanding how compounds can interfere with the processes of cell migration, proliferation, and tube formation that are essential for angiogenesis. nih.govresearchgate.net

Receptor Binding Studies (In Vitro/In Silico)

Cannabinoid Receptors: The N-(4-hydroxypentyl) side chain is a common feature in several synthetic cannabinoids and their metabolites. Research on synthetic cannabinoid metabolites containing a hydroxylated pentyl chain indicates that this modification plays a significant role in receptor affinity and selectivity. A study on various synthetic cannabinoid hydroxypentyl metabolites revealed that they retained full efficacy at both human cannabinoid type 1 (hCB1) and type 2 (hCB2) receptors. nih.gov However, these metabolites showed a marked reduction in binding affinity compared to their parent compounds, with changes ranging from a 10- to 80-fold decrease for most compounds. nih.gov Interestingly, the reduction in affinity was more pronounced at the hCB1 receptor, leading to greater binding selectivity for the hCB2 receptor. nih.gov This suggests that while the 4-hydroxypentyl group in this compound might allow for interaction with cannabinoid receptors, its affinity is likely lower than non-hydroxylated counterparts. nih.gov

TGF-β Pathway: The phthalimide core is a key pharmacophore that allows for binding to various biological targets. mdpi.com In silico studies on N-substituted isoindoline-1,3-dione (phthalimide) derivatives have identified them as potential inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway. mdpi.com Specifically, molecular docking studies have targeted the TGF-β type I receptor kinase (ALK5). mdpi.com While this compound was not among the derivatives specifically tested in these studies, the findings suggest that the phthalimide structure has the potential to interact with the ALK5 binding site, indicating a possible role as a disruptor of the TGF-β signaling pathway. mdpi.com

Direct experimental data on the receptor-ligand binding kinetics and thermodynamics of this compound are not available in the reviewed literature. However, general principles of receptor-ligand interactions can provide a framework for understanding its potential behavior.

The binding of a ligand to a receptor is governed by its association rate (k_on) and dissociation rate (k_off), which together determine the equilibrium dissociation constant (K_d). These kinetic parameters are influenced by the molecular characteristics of the ligand and the receptor's local environment. For instance, the flexibility of the ligand's side chain, such as the 4-hydroxypentyl group, can impact how it enters and exits the receptor's binding pocket.

To illustrate the binding affinity of related compounds to cannabinoid receptors, the following table presents the pKi values for a selection of synthetic cannabinoid hydroxypentyl metabolites from a referenced study.

| Compound | pKi ± S.E. (hCB1) | pKi ± S.E. (hCB2) |

| AB-PINACA 4-hydroxypentyl metabolite | 6.53 ± 0.08 | 7.23 ± 0.06 |

| 5F-AB-PINACA 4-hydroxypentyl metabolite | 7.00 ± 0.04 | 7.63 ± 0.08 |

| ADB-PINACA 4-hydroxypentyl metabolite | 6.78 ± 0.11 | 7.42 ± 0.05 |

| 5F-APINACA 4-hydroxypentyl metabolite | 7.06 ± 0.05 | 7.72 ± 0.05 |

| Data sourced from a study on synthetic cannabinoid hydroxypentyl metabolites. The pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. nih.gov |

Protein Interaction Profiling (Excluding Human Clinical Data)

The interaction of drug candidates with plasma proteins is a critical factor in their distribution and availability. Studies on various phthalimide derivatives have demonstrated their capacity to bind to plasma proteins. nih.govmdpi.comresearchgate.net Spectroscopic and molecular docking analyses of certain phthalimide analogs have shown that they interact most strongly with albumin, a primary transport protein in plasma. nih.govmdpi.com The binding is often favored in specific subdomains of the albumin molecule. mdpi.commdpi.com For example, some phthalimide derivatives have shown a preference for binding to site II of bovine serum albumin (BSA). mdpi.com

Given these findings, it is highly probable that this compound also binds to plasma proteins, with albumin being a likely primary binding partner. The phthalimide moiety would be the key structural feature driving this interaction.

The following table summarizes the binding constants (Kb) for the interaction of four different phthalimide derivatives (F1-F4) with bovine serum albumin (BSA) at 297 K, as reported in a study on 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl phthalimide derivatives.

| Compound | Kb (M⁻¹) x 10⁵ |

| F1 | 1.83 ± 0.10 |

| F2 | 1.45 ± 0.09 |

| F3 | 1.13 ± 0.06 |

| F4 | 1.05 ± 0.04 |

| Data indicates that these phthalimide derivatives form stable complexes with BSA. mdpi.com |

Non-specific binding to proteins in research media can influence the effective concentration of a compound in in vitro assays. While specific studies on the non-specific protein interactions of this compound in various research media are not available, the general principles of protein binding suggest that this is a factor to consider. The presence of serum or albumin in cell culture media would likely lead to some degree of sequestration of the compound, reducing its free concentration and potentially affecting experimental outcomes. The extent of this binding would depend on the specific proteins present in the medium and their concentrations.

Chemical Transformations and Derivatization Studies of N 4 Hydroxypentyl Phthalimide

Functionalization of the Hydroxyl Group on the Pentyl Chain

The secondary hydroxyl group on the pentyl chain of N-(4-Hydroxypentyl)phthalimide is a prime site for chemical modification, enabling the introduction of various functional groups and the extension of the molecular framework.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification and etherification reactions, providing pathways to a wide array of derivatives.

Esterification: The conversion of the hydroxyl group to an ester is a common strategy to introduce new functionalities. While specific studies on this compound are not extensively documented in publicly available literature, the esterification of analogous N-(hydroxyalkyl)phthalimides is a well-established transformation. These reactions are typically carried out by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, or by using a carboxylic acid with a suitable coupling agent. For instance, the reaction of N-(2-hydroxyethyl)phthalimide with various acid chlorides in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields the corresponding esters.

A representative esterification reaction for an analogous N-(hydroxyalkyl)phthalimide is shown below:

| Reactant 1 | Reactant 2 | Reagents | Product |

| N-(2-Hydroxyethyl)phthalimide | Acetyl Chloride | Triethylamine, Dichloromethane | N-(2-Acetoxyethyl)phthalimide |

| N-(2-Hydroxyethyl)phthalimide | Benzoyl Chloride | Pyridine | N-(2-Benzoyloxyethyl)phthalimide |

Etherification: The synthesis of ether derivatives from the hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. This method allows for the introduction of a wide range of alkyl or aryl groups. For example, the reaction of this compound with sodium hydride followed by the addition of methyl iodide would be expected to yield N-(4-methoxypentyl)phthalimide.

A general scheme for the etherification of an N-(hydroxyalkyl)phthalimide is as follows:

| Reactant 1 | Reagents | Intermediate | Reactant 2 | Product |

| This compound | 1. Sodium Hydride (NaH) in THF | Sodium 4-(phthalimido)pentan-1-oxide | 2. Methyl Iodide (CH₃I) | N-(4-Methoxypentyl)phthalimide |

| This compound | 1. Potassium tert-butoxide in THF | Potassium 4-(phthalimido)pentan-1-oxide | 2. Benzyl Bromide (BnBr) | N-(4-(Benzyloxy)pentyl)phthalimide |

Oxidation and Reduction Pathways of the Hydroxyl Moiety

Oxidation: The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, N-(4-oxopentyl)phthalimide. This transformation is a key step in the synthesis of various derivatives and is typically achieved using a range of oxidizing agents. Common reagents for this purpose include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). The choice of oxidant depends on the desired selectivity and the presence of other sensitive functional groups in the molecule. The resulting ketone is a versatile intermediate for further modifications, such as the introduction of nucleophiles at the carbonyl carbon.

Reduction: While the primary focus is often on the functionalization of the hydroxyl group, its removal via reduction can also be a synthetically useful transformation. However, selective reduction of the secondary alcohol in the presence of the phthalimide (B116566) carbonyl groups can be challenging. Catalytic hydrogenation under forcing conditions might lead to the reduction of both the hydroxyl group and the phthalimide ring. More selective methods, such as conversion of the alcohol to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride, could potentially achieve the desired transformation to N-pentylphthalimide.

Modifications of the Phthalimide Ring System

The phthalimide ring, while relatively stable, can undergo a variety of chemical modifications, allowing for the fine-tuning of the molecule's electronic and steric properties.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of the phthalimide moiety is susceptible to electrophilic aromatic substitution reactions. The two carbonyl groups are strongly deactivating and meta-directing. Therefore, electrophilic attack will preferentially occur at the meta-positions (positions 4 and 5) relative to the imide functionality. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration of N-alkylphthalimides with a mixture of nitric acid and sulfuric acid typically yields the 4-nitro derivative as the major product. nih.gov

| Starting Material | Reagents | Major Product |

| N-Alkylphthalimide | HNO₃, H₂SO₄ | N-Alkyl-4-nitrophthalimide |

| N-Alkylphthalimide | Br₂, FeBr₃ | N-Alkyl-4-bromophthalimide |

Nucleophilic Additions and Ring-Opening Studies

The carbonyl groups of the phthalimide ring are susceptible to nucleophilic attack, which can lead to ring-opening reactions. The most common and synthetically useful ring-opening reaction is hydrazinolysis. Treatment of an N-substituted phthalimide with hydrazine (B178648) hydrate (B1144303) leads to the cleavage of the imide bonds and the formation of a stable cyclic hydrazide (phthalhydrazide) and the corresponding primary amine. researchgate.netnih.gov This reaction, known as the Ing-Manske procedure, is a standard method for the deprotection of phthalimide-protected amines. In the case of this compound, hydrazinolysis would yield 4-amino-1-pentanol.

| Reactant | Reagent | Products |

| This compound | Hydrazine hydrate (N₂H₄·H₂O) | 4-Amino-1-pentanol and Phthalhydrazide |

This ring-opening is a crucial step in synthetic sequences where the phthalimide group is used as a protecting group for a primary amine.

Conjugation Strategies for Research Probes and Hybrid Molecules

The bifunctional nature of this compound makes it an attractive scaffold for the construction of research probes and hybrid molecules. The hydroxyl group provides a convenient handle for conjugation to other molecules, such as polymers, biomolecules, or fluorescent tags, while the phthalimide moiety can be retained for its specific properties or removed to unmask a primary amine for further functionalization.

For example, the hydroxyl group can be activated, for instance by conversion to a tosylate or a mesylate, to facilitate nucleophilic substitution by a suitable functional group on a target molecule. Alternatively, the hydroxyl group can be used in esterification or etherification reactions to link the phthalimide-containing fragment to a larger molecular assembly.

One potential application is in the development of fluorescent probes. For instance, the phthalimide moiety itself can act as a fluorophore or a quencher depending on the molecular context. By conjugating this compound to a molecule of interest, it may be possible to monitor biological processes or interactions through changes in fluorescence. nih.gov

Furthermore, the ability to deprotect the phthalimide group to reveal a primary amine opens up possibilities for post-conjugation modification. This allows for a modular approach to the synthesis of complex molecular probes, where the phthalimide-containing unit is first attached to a scaffold, followed by the unmasking and subsequent reaction of the amine. While specific examples of this compound being used in such strategies are not widely reported, the chemical principles are well-established with analogous N-functionalized phthalimides.

Lack of Publicly Available Research Data Precludes Article Generation on this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the chemical transformations and derivatization of this compound have been identified. As a result, the generation of a detailed and scientifically accurate article focusing solely on this compound, as per the user's request, cannot be fulfilled at this time. The available information does not provide the necessary data to elaborate on the linkage of this compound to biomolecules for mechanistic studies or the synthesis of its dimeric or polymeric constructs.

The search for scholarly articles detailing the bioconjugation, polymerization, or specific derivatization studies of this compound did not yield any publications with concrete experimental data, such as reaction schemes, characterization data, or research findings that are essential for creating the requested in-depth article and data tables.

While general principles of phthalimide chemistry and bioconjugation are well-documented, the strict requirement to focus exclusively on this compound prevents the inclusion of information on related compounds or theoretical possibilities. The absence of specific studies on this particular molecule means that any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

Therefore, the sections and subsections outlined in the user's request, namely:

Synthesis of Dimeric or Polymeric Phthalimide Constructs

cannot be populated with the thorough and informative content as instructed, due to the lack of primary research literature on this compound.

Future Research Directions and Identified Research Gaps

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of N-substituted phthalimides often involves the condensation of phthalic anhydride (B1165640) with a primary amine at high temperatures, sometimes using solvents that are not environmentally benign. organic-chemistry.org Future research must prioritize the development of greener, more sustainable synthetic methodologies for N-(4-Hydroxypentyl)phthalimide.

Key areas for exploration include:

Green Solvents and Catalysts: Research should focus on replacing conventional solvents with greener alternatives such as water, ionic liquids, or supercritical carbon dioxide. rsc.orgresearchgate.net The use of metal-free catalysis, employing organocatalysts or base catalysts, presents a more environmentally friendly option compared to transition metal catalysts. rsc.org For instance, an efficient protocol has been developed using L-proline as a catalyst for the synthesis of functionalized phthalimide (B116566) derivatives. researchgate.net

Energy-Efficient Methods: The application of microwave irradiation has been shown to accelerate reactions, often leading to higher yields and cleaner processes in shorter time frames. researchgate.netrsc.org Investigating microwave-assisted synthesis for the reaction between phthalic anhydride and 4-amino-2-pentanol could significantly improve the sustainability profile.

Atom Economy: One-pot and multi-component reactions are crucial for enhancing atom economy by reducing intermediate isolation steps and minimizing waste. organic-chemistry.orgrsc.org A future goal would be to design a one-pot synthesis of this compound that is both high-yielding and adheres to green chemistry principles. rsc.org

| Synthetic Strategy | Potential Advantage | Relevant Research Focus |

| Metal-Free Catalysis | Reduces toxic metal waste, lower cost. rsc.org | Screening organocatalysts (e.g., L-proline) for the condensation reaction. researchgate.net |

| Green Solvents | Enhances environmental friendliness and safety. rsc.orgresearchgate.net | Evaluating reaction efficiency in water, supercritical CO2, or ionic liquids. rsc.orgresearchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Reduces reaction time and energy consumption. researchgate.net | Optimization of microwave parameters (temperature, time) for the target synthesis. |

| One-Pot Reactions | Increases efficiency and reduces waste. organic-chemistry.org | Designing a cascade reaction from basic starting materials to the final product. |

In-depth Mechanistic Studies of Biological Interactions at the Molecular Level (In Vitro/In Silico)

To unlock the therapeutic potential of this compound, a profound understanding of its interactions with biological macromolecules is essential. Future research should pivot towards detailed mechanistic studies using a combination of in vitro and in silico approaches.

In Silico Molecular Docking: Computational docking studies are powerful tools for predicting the binding modes and affinities of small molecules to protein targets. nih.govnih.gov For this compound, docking studies could be performed against a panel of known therapeutic targets for phthalimide derivatives, such as the cytochrome bc1 complex (implicated in antimalarial activity), topoisomerase II DNA gyrase (an antibacterial target), or various kinases. nih.govnih.govacs.org Such studies can reveal key interactions, like hydrogen bonds involving the hydroxyl group or hydrophobic interactions with the phthalimide ring, guiding further experimental work. acs.orgresearchgate.net

In Vitro Enzymatic Assays: Following promising in silico results, in vitro enzymatic assays are necessary to validate the predicted inhibitory activity. researchgate.net For example, if docking suggests an interaction with a particular kinase, its enzymatic activity should be measured in the presence of this compound.

Biophysical Techniques: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on binding affinity, stoichiometry, and kinetics, offering a deeper understanding of the molecular recognition process.

Rational Design of this compound Analogs with Tuned Biological Specificity

Building upon mechanistic insights, the rational design of novel analogs can lead to compounds with enhanced potency and selectivity for specific biological targets. The structure of this compound offers multiple points for chemical modification.

Side-Chain Modification: The hydroxypentyl side chain is a prime target for modification. The position and stereochemistry of the hydroxyl group can be altered to optimize hydrogen bonding interactions within a target's active site. The length and branching of the alkyl chain can also be varied to probe hydrophobic pockets.

Phthalimide Ring Substitution: Introducing substituents onto the phthalimide ring can modulate the electronic properties and steric profile of the molecule, potentially improving target engagement and pharmacokinetic properties. nih.gov

Hybrid Molecule Approach: A promising strategy involves creating hybrid molecules by linking the this compound scaffold to other known pharmacophores. nih.govnih.gov For instance, incorporating moieties like those found in hydroxyethylamine (HEA) analogs, which are known to target aspartic proteases, could generate novel compounds with dual-action potential. nih.govresearchgate.net

Exploration of this compound as a Scaffold for Material Science Research

The phthalimide moiety is not only a privileged structure in medicinal chemistry but also a valuable building block in material science, finding applications in polymers and dyes. rsc.org The presence of a reactive hydroxyl group in this compound makes it an attractive monomer for polymerization reactions.

Future research in this area could include:

Polymer Synthesis: this compound could be used as a monomer to synthesize novel polyesters or polyurethanes. The rigid phthalimide group would be expected to impart thermal stability and specific mechanical properties to the resulting polymers.

Functional Materials: The unique combination of the phthalimide core and the hydroxyl group could be exploited to create functional materials. For example, polymers derived from this monomer could be investigated for applications in organic electronics or as specialized coatings.

Dye Synthesis: The phthalimide structure is a known chromophore. Chemical modification of the aromatic ring of this compound could lead to the development of new dyes with specific photophysical properties.

Advanced Analytical Method Development for Trace Analysis and Metabolite Profiling (Research Applications)

As research into the biological and material applications of this compound progresses, the need for sensitive and robust analytical methods for its detection and quantification will become critical.

Trace Analysis: Developing methods for trace analysis is crucial for pharmacokinetic studies in biological matrices and for environmental monitoring. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) would be the standard. Furthermore, innovative techniques like paper spray ionization mass spectrometry, which allows for rapid and direct analysis, could be adapted for high-throughput screening. researchgate.net

Metabolite Profiling: Understanding the metabolic fate of this compound is essential for any potential therapeutic application. In vitro studies using liver microsomes followed by in vivo studies in animal models will be necessary. High-resolution mass spectrometry will be instrumental in identifying and structurally elucidating potential metabolites, such as products of oxidation or conjugation. nih.gov

Integration of Machine Learning and AI in Phthalimide Research and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical and material research. nih.govyoutube.com Integrating these tools into the study of this compound and its analogs can significantly accelerate discovery.

Predictive Modeling: ML models can be trained on existing data for phthalimide derivatives to predict various properties of new, virtual analogs, including biological activity, toxicity, and physicochemical parameters. mdpi.com This can help prioritize which compounds to synthesize, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. youtube.com By defining specific target interactions and property constraints, these models could generate novel phthalimide-based structures, including analogs of this compound, that are optimized for a particular application. mdpi.com

Synthesis Optimization: AI can be used to optimize reaction conditions for both known and novel synthetic routes, leading to improved yields and sustainability. mdpi.com

Materials Discovery: In material science, ML can accelerate the discovery of new polymers with desired properties by screening vast virtual libraries of monomers, including this compound and its derivatives. researchgate.netyoutube.com

| AI/ML Application | Objective | Potential Impact |

| Predictive Modeling | Forecast biological activity and toxicity of virtual analogs. mdpi.com | Prioritize synthesis of the most promising compounds, reducing experimental costs. |

| Generative Models | Design novel phthalimide structures with optimized properties. youtube.com | Accelerate the discovery of lead compounds for drug or materials development. |

| Synthesis Planning | Predict optimal reaction pathways and conditions. mdpi.com | Improve synthetic efficiency and sustainability. |

| Materials Informatics | Screen for polymers with targeted thermal or mechanical properties. researchgate.net | Speed up the design and discovery of new high-performance materials. |

Q & A

Q. What are the established synthetic routes for N-(4-Hydroxypentyl)phthalimide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of phthalimide derivatives. For example, N-(4-bromobutyl)phthalimide (a structural analog) is prepared by reacting phthalimide with 1,4-dibromobutane in DMF using K₂CO₃ as a base at 100°C . Adapting this method, replacing bromine with a hydroxypentyl group would require hydroxyl-protection strategies (e.g., using tert-butyldimethylsilyl ether) to avoid side reactions. Post-synthesis deprotection would yield the target compound. Optimization may involve solvent selection (DMF or acetonitrile), temperature control (80–100°C), and stoichiometric ratios (1:1.2 phthalimide to alkylating agent) to improve yields beyond 85% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Peaks at δ 7.6–8.1 ppm (phthalimide aromatic protons) and δ 3.4–4.2 ppm (hydroxypentyl -CH₂-O- and -OH groups). The absence of bromine signals (e.g., δ 3.5–3.7 ppm in bromobutyl analogs) confirms substitution .